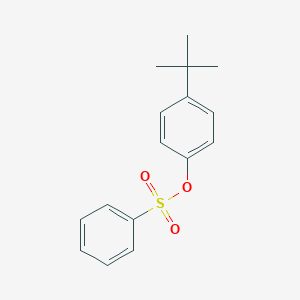![molecular formula C12H16N4O2S B261675 N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMTS and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in the regulation of pH in various physiological processes. Additionally, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide may also work by disrupting the membrane integrity of microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. Additionally, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, leading to a decrease in pH regulation in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to have potent antimicrobial, antifungal, and antiparasitic properties, making it a promising candidate for the development of new drugs. Additionally, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide has been shown to be relatively stable, which makes it easier to handle in lab experiments. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide. One direction is to investigate its potential use in cancer treatment, as this compound has been shown to have anticancer properties. Another direction is to study its effects on different microorganisms and to explore its potential as a broad-spectrum antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to investigate its potential use in other physiological processes.
Synthesemethoden
The synthesis of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide involves a multistep process. The first step involves the reaction of 3,5-dimethyl-1,2,4-triazole with ethyl bromide to form 2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl bromide. The second step involves the reaction of 2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl bromide with sodium benzenesulfonate to form N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide. The final step involves the deprotection of the sulfonamide group to form N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide has potential applications in various fields of scientific research. This compound has been studied extensively for its antimicrobial, antifungal, and antiparasitic properties. It has also been investigated for its potential use in cancer treatment. Additionally, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide has been studied for its ability to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes.
Eigenschaften
Produktname |
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide |
|---|---|
Molekularformel |
C12H16N4O2S |
Molekulargewicht |
280.35 g/mol |
IUPAC-Name |
N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C12H16N4O2S/c1-10-14-11(2)16(15-10)9-8-13-19(17,18)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3 |
InChI-Schlüssel |
VOMBBSNLNWUHSP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=N1)C)CCNS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=NN(C(=N1)C)CCNS(=O)(=O)C2=CC=CC=C2 |
Löslichkeit |
30 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)

![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)



![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)
![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)

![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)
